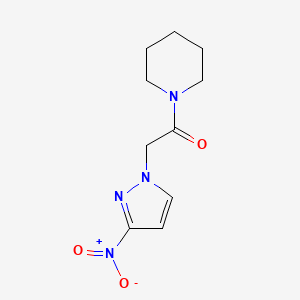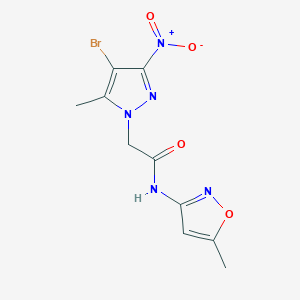
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
Übersicht
Beschreibung
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Piperidine Substitution: The final step involves the substitution of the ethanone moiety with piperidine, which can be carried out using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Applications in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with a pyrazole ring can interact with various enzymes and receptors, modulating their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the piperidine moiety but shares the pyrazole and nitro groups.
1-(Piperidin-1-yl)ethanone: Lacks the pyrazole ring but contains the piperidine and ethanone moieties.
Uniqueness
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of the pyrazole ring, nitro group, and piperidine moiety in a single molecule. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c15-10(12-5-2-1-3-6-12)8-13-7-4-9(11-13)14(16)17/h4,7H,1-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWZBFZHUQMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B3604837.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3604841.png)
![N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE](/img/structure/B3604848.png)
![2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3604856.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3604882.png)
![3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)benzaldehyde](/img/structure/B3604892.png)

![5-(HYDROXYMETHYL)-1'-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE](/img/structure/B3604925.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3604933.png)

![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3604939.png)


